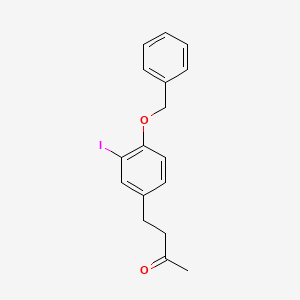
4-(4-Benzyloxy-3-iodophenyl)butan-2-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, the specific molecular structure of “4-(4-Benzyloxy-3-iodophenyl)butan-2-one” is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like density, boiling point, vapor pressure, etc. For “4-(4-Benzyloxy-3-iodophenyl)butan-2-one”, specific physical and chemical properties are not available in the searched resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Analysis
- The ketones 4-benzyloxy-1-(furan-3'-yl)pentan-1-one and 4-benzyloxy-1-(furan-3'-yl)butan-1-one were prepared using alkyllithium reagents, contributing to the field of organic synthesis and chemical structure analysis (Dimitriadis & Massy-Westropp, 1984).
- The compound 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one's crystallographic structure was disclosed through x-ray analysis, providing valuable insights into its molecular configuration (Shi & Jian Jiang, 1999).
Catalysis and Synthesis
- A study on the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones at a nickel cathode explored novel approaches in electrocatalysis and hydrogenation (Bryan & Grimshaw, 1997).
- Multifunctional supported bimetallic catalysts were used for a cascade reaction to synthesize 4-phenylbutan-2-ones from 4-methoxybenzyl alcohols, contributing to the development of efficient catalysis processes (Morad et al., 2017).
Spectroscopic Identification
- The structure of 4-(2-(4-(benzyloxy)phenoxy)ethoxy)butane-1,2,3-triol was identified through nuclear magnetic resonance spectral analysis, illustrating the application of NMR in chemical identification (Yu Shu-lin, 2010).
Biocatalytic Synthesis
- Enolate ions were utilized in biocatalytic synthesis of various compounds, showcasing innovative applications in green chemistry and environmentally friendly synthesis methods (Petronijević et al., 2017).
Photophysical and Computational Investigations
- The photophysical behavior and computational investigation of a pyrimido[l,2-a]benzimidazole derivative, which involves the compound , highlights its significance in the field of material science and photochemistry (Saleh et al., 2016).
Green Chemistry Synthesis
- The one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite under solvent-free conditions, using related compounds, emphasizes the role of green chemistry in the development of sustainable and efficient synthesis methods (Han et al., 2016).
Melanin Synthesis Inhibition
- 4-(Phenylsulfanyl)butan-2-one was found to suppress melanin synthesis and maturation both in vitro and in vivo, indicating potential applications in medical cosmetology and skin care (Wu et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-iodo-4-phenylmethoxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO2/c1-13(19)7-8-14-9-10-17(16(18)11-14)20-12-15-5-3-2-4-6-15/h2-6,9-11H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUKVIIAMAMMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxy-3-iodophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)
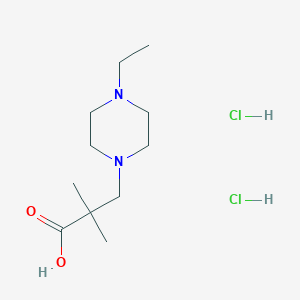

![5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1412603.png)
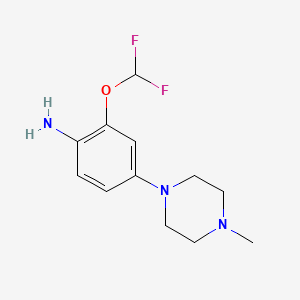
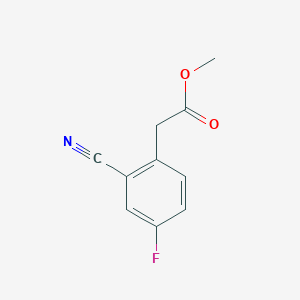
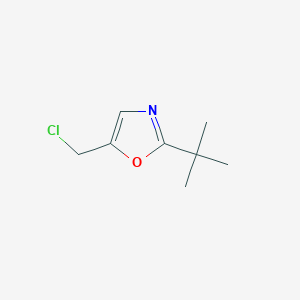
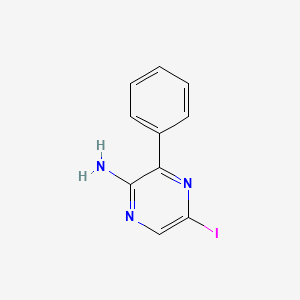
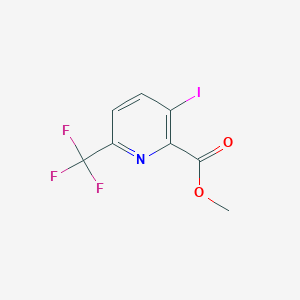
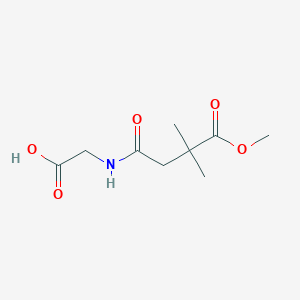
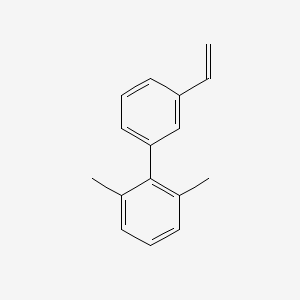
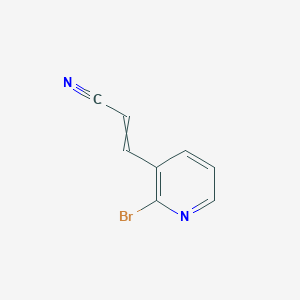
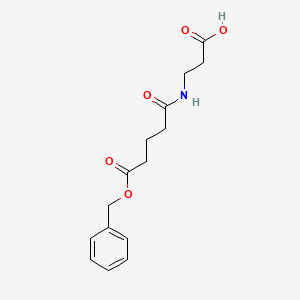
![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)